(3-Fluoro-5-(1H-pyrazol-1-yl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-5-(1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyrazolyl group. The unique structural features of this compound make it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-5-(1H-pyrazol-1-yl)phenol.
Reduction: 3-Hydroxy-5-(1H-pyrazol-1-yl)phenylboronic acid.
Substitution: Various substituted pyrazolyl derivatives.
Scientific Research Applications
(3-Fluoro-5-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(1H-pyrazol-1-yl)phenyl)boronic acid is primarily based on its ability to interact with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Lacks the pyrazolyl group, making it less versatile in certain applications.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a naphthalenyl group instead of a boronic acid group, altering its reactivity and applications.
Uniqueness
(3-Fluoro-5-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a pyrazolyl group on the same phenyl ring. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C9H8BFN2O2 |
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Molecular Weight |
205.98 g/mol |
IUPAC Name |
(3-fluoro-5-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BFN2O2/c11-8-4-7(10(14)15)5-9(6-8)13-3-1-2-12-13/h1-6,14-15H |
InChI Key |
BQAWQNOWDWVHRK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2C=CC=N2)(O)O |
Origin of Product |
United States |
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